molecular formula C13H12N2O2 B1660168 2-methyl-N-(4-nitrophenyl)aniline CAS No. 726-10-3

2-methyl-N-(4-nitrophenyl)aniline

Cat. No.: B1660168
CAS No.: 726-10-3
M. Wt: 228.25 g/mol
InChI Key: MZIFNHMXIOSXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-nitrophenyl)aniline typically involves the nitration of 2-methylbenzenamine (o-toluidine) followed by a coupling reaction with 4-nitrobenzene. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, diamines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-(4-nitrophenyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-methyl-4-nitro-: This compound has a similar structure but with a methyl group on the nitrogen atom instead of the benzene ring.

    Benzenamine, N-[(4-nitrophenyl)methylene]-: This compound features a methylene bridge between the benzenamine and nitrophenyl groups.

Uniqueness

2-methyl-N-(4-nitrophenyl)aniline is unique due to the specific positioning of the methyl and nitrophenyl groups on the benzene ring

Properties

CAS No.

726-10-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-methyl-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C13H12N2O2/c1-10-4-2-3-5-13(10)14-11-6-8-12(9-7-11)15(16)17/h2-9,14H,1H3

InChI Key

MZIFNHMXIOSXPR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.